molecular formula C15H10N2O4 B2717485 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid CAS No. 37833-80-0

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

Cat. No.: B2717485
CAS No.: 37833-80-0
M. Wt: 282.255
InChI Key: ATNRFBVDUQBSKN-UHFFFAOYSA-N
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Description

“2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid” is a chemical compound with the molecular formula C15H10N2O4 . It is a type of quinazolinone, which is an important scaffold in medicinal chemistry with diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. The molecular weight is 282.25 . For a detailed molecular structure analysis, specialized software or databases would be necessary.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 282.25 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Pathways and Chemical Transformations

Research on quinazoline derivatives, including 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid, has uncovered various synthesis pathways and chemical transformations. For example, Süsse and Johne (1985) reported an easy route for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters through cyclization of N-(2-aminobenzoyl)amino acids with formic acid or nitrous acid, showcasing the versatility of quinazoline derivatives in chemical synthesis Süsse & Johne, 1985.

Antiviral and Antimicrobial Activities

Quinazoline derivatives have been evaluated for their biological activities, including antiviral and antimicrobial properties. Pandey et al. (2008) synthesized 2,3-disubstituted quinazolones that exhibited significant antiviral activity against Japanese encephalitis virus and Herpes simplex virus, indicating the potential of quinazoline derivatives in developing new antiviral agents Pandey et al., 2008. Similarly, Patel and Patel (2011) explored the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, finding that certain compounds with chloro and methoxy groups exhibited good antimicrobial activity Patel & Patel, 2011.

Antioxidant and Anticorrosive Properties

The search for novel additives to improve the performance of fuels and lubricants has led to the investigation of quinazoline derivatives for their antioxidant and anticorrosive effects. Hassan et al. (2011) demonstrated the efficacy of benzoxazinone and quinazolinone derivatives as antioxidant additives for lube oil, which could decompose alkyl peroxide radicals, highlighting their potential in enhancing the durability and efficiency of motor oils Hassan et al., 2011.

Anticonvulsant Activity

Quinazoline derivatives have also been evaluated for their potential in treating neurological disorders such as epilepsy. Gupta et al. (2013) synthesized a new series of quinazolin-4(3H)-ones derivatives and assessed their anticonvulsant activity, identifying promising compounds with minimal side effects, which suggests the applicability of quinazoline derivatives in developing new therapeutic agents for epilepsy Gupta et al., 2013.

Mechanism of Action

Target of Action

The primary target of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound interacts with HIV-1 integrase, inhibiting its function

Biochemical Pathways

The inhibition of HIV-1 integrase by this compound affects the viral replication pathway . By preventing the integration of the viral genome into the host cell’s DNA, the compound disrupts the life cycle of the virus and prevents the production of new viral particles.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the HIV life cycle . By inhibiting the function of HIV-1 integrase, the compound prevents the virus from replicating and spreading to new cells.

Properties

IUPAC Name

2-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNRFBVDUQBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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